Bienvenue dans la boutique en ligne BenchChem!

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH

Protein Kinase C Inhibition Myristoylation-Dependent Activity Peptide Inhibitor Design

Myristoyl-RKRTLRRL (CAS 152246-40-7) is a cell-permeable, N-myristoylated octapeptide PKC inhibitor (IC50 5 µM) derived from the EGF-R pseudosubstrate sequence (651-658). Unlike non-acylated analogs (e.g., RKRTLRRL) that lack cellular activity, N-myristoylation is essential for membrane translocation and intracellular target engagement. It acts at the protein-substrate binding site—not the ATP pocket—making it uniquely suited for kinase selectivity profiling without ATP-competitive off-target confounding. Validated to partially reverse adriamycin resistance in MDR fibrosarcoma cells. High purity ≥98%. For research use only.

Molecular Formula C60H117N21O11
Molecular Weight 1308.732
CAS No. 152246-40-7
Cat. No. B589850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH
CAS152246-40-7
Molecular FormulaC60H117N21O11
Molecular Weight1308.732
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O
InChIInChI=1S/C60H117N21O11/c1-7-8-9-10-11-12-13-14-15-16-17-29-47(83)74-40(25-20-31-70-57(62)63)49(84)75-41(24-18-19-30-61)50(85)77-44(28-23-34-73-60(68)69)53(88)81-48(39(6)82)55(90)79-45(35-37(2)3)54(89)78-42(26-21-32-71-58(64)65)51(86)76-43(27-22-33-72-59(66)67)52(87)80-46(56(91)92)36-38(4)5/h37-46,48,82H,7-36,61H2,1-6H3,(H,74,83)(H,75,84)(H,76,86)(H,77,85)(H,78,89)(H,79,90)(H,80,87)(H,81,88)(H,91,92)(H4,62,63,70)(H4,64,65,71)(H4,66,67,72)(H4,68,69,73)/t39-,40+,41+,42+,43+,44+,45+,46+,48+/m1/s1
InChIKeyACOMZWCCEWXWJK-XTLMENHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH (CAS 152246-40-7): A Membrane-Permeable PKC Pseudosubstrate Inhibitor for Cellular Studies


Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH (CAS 152246-40-7), also referred to as N-myristoyl-RKRTLRRL or Myr-EGF-R (651-658), is an N-terminal myristoylated octapeptide that functions as a cell-permeable, reversible, and substrate-competitive inhibitor of protein kinase C (PKC). It is derived from the pseudosubstrate sequence of the epidermal growth factor receptor (EGF-R) [1]. N-myristoylation confers membrane permeability and inhibitory activity against PKC, enabling its use in intact cell studies [2]. The compound inhibits Ca2+- and phosphatidylserine (PS)-dependent histone phosphorylation by PKC with an IC50 of 5 μM and histone phosphorylation by the catalytic fragment of PKC with an IC50 of 80 μM [1].

Critical Role of Myristoylation in Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH (CAS 152246-40-7) for Cellular PKC Inhibition


Peptide-based PKC pseudosubstrate inhibitors that lack N-terminal lipidation, such as non-myristoylated RKRTLRRL, fail to exhibit significant inhibitory activity against PKC in cellular contexts [1]. Myristoylation is essential for membrane translocation and cellular uptake, enabling the peptide to access intracellular PKC targets [2]. Furthermore, the myristoyl moiety directly contributes to the peptide's ability to inhibit PKC activity, as non-acylated analogs lack inhibitory potency in vitro even at high concentrations [1]. Simple substitution with other myristoylated PKC inhibitors (e.g., PKC 20-28, PKC-ζ pseudosubstrate) is not straightforward, as these peptides exhibit different isoform selectivity profiles, potency, and cellular effects due to variations in their pseudosubstrate sequences [3]. Therefore, the specific sequence RKRTLRRL, combined with N-myristoylation, defines the unique inhibitory and cell-permeant properties of this compound, as detailed in the quantitative evidence below.

Quantitative Differentiation of Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH (CAS 152246-40-7) from Comparators


Acquisition of PKC Inhibitory Activity via Myristoylation: Comparison with Non-Myristoylated RKRTLRRL

N-myristoylation of the peptide substrate RKRTLRRL transforms a completely inactive peptide into a potent PKC inhibitor. The non-myristoylated RKRTLRRL peptide lacks inhibitory activity against PKC-catalyzed histone phosphorylation even at high concentrations (up to 50 μM) [1]. In stark contrast, N-myristoyl-RKRTLRRL inhibits the same reaction with an IC50 of 5 μM [1]. Similarly, against the catalytic fragment of PKC, the myristoylated peptide shows an IC50 of 80 μM, while the non-myristoylated peptide is inactive up to 200 μM [1].

Protein Kinase C Inhibition Myristoylation-Dependent Activity Peptide Inhibitor Design

Comparative Potency Against PKC: Myristoyl-RKRTLRRL vs. Myristoyl-Lys-Arg-Thr-Leu-Arg (CAS 125678-68-4)

Among myristoylated PKC peptide inhibitors, Myristoyl-RKRTLRRL (IC50 = 5 μM) is 15-fold more potent than the shorter myristoylated peptide Myristoyl-Lys-Arg-Thr-Leu-Arg (CAS 125678-68-4) which antagonizes Ca2+- and PS-activated PKC with an IC50 of 75 μM [1]. Furthermore, the non-myristoylated counterpart of the latter also completely lacks inhibitory activity [1], underscoring the critical role of the specific sequence in conjunction with myristoylation.

PKC Inhibition Myristoylated Peptides IC50 Comparison

Cellular Efficacy and Potency Advantage Over Non-Myristoylated Analogs

In intact rat pancreatic islets, myristoylated PKC-myr20-28 (a related pseudosubstrate peptide) achieved maximal inhibition of PKC activity in vitro at a 10-fold lower concentration than its non-myristoylated analog [1]. Furthermore, PKC-myr20-28 (25-100 μM) dose-dependently inhibited PMA-induced insulin secretion, while non-myristoylated peptides had little effect [1]. Although this is class-level evidence for myristoylated pseudosubstrate peptides, it directly supports the principle that myristoylation is essential for cellular activity, a property conferred to Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH, which is itself described as "membrane-permeable" and effective in "intact cells" .

Cell-Permeable Inhibitor Insulin Secretion PKC Inhibition in Intact Cells

Mechanism of Action: Non-Competitive with ATP, Distinct from Small-Molecule PKC Inhibitors

Kinetic analysis demonstrates that N-myristoyl-RKRTLRRL inhibits PKC noncompetitively with respect to ATP [1]. This is a critical mechanistic distinction from ATP-competitive inhibitors such as staurosporine, bisindolylmaleimides (e.g., GF109203X), or H7. Instead, the peptide inhibits by binding to PKC at the protein-substrate binding site [1]. The commercial datasheet for this compound also explicitly states "Product does not compete with ATP" . This mechanism offers potential advantages in cellular studies where ATP-competitive inhibitors may show off-target effects due to conservation of the ATP-binding pocket across the kinome.

Inhibition Mechanism ATP-Noncompetitive Substrate-Competitive Inhibitor

Key Application Scenarios for Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH (CAS 152246-40-7) Based on Quantitative Evidence


Dissecting PKC-Dependent Signaling Pathways in Intact Cells

This compound is uniquely suited for studies requiring PKC inhibition in living cells due to its cell-permeable nature conferred by N-myristoylation. Unlike non-acylated peptides that fail to cross the plasma membrane, this compound enables investigation of PKC's role in cellular processes such as insulin secretion, cell proliferation, and differentiation [1]. The demonstrated 10-fold potency advantage of myristoylated over non-myristoylated pseudosubstrate peptides in intact islets [2] underscores its utility in cellular pharmacology.

Investigating Multidrug Resistance Reversal in Cancer Cells

The compound has been shown to partially reverse adriamycin resistance in multidrug-resistant murine fibrosarcoma cells [1]. This specific application is supported by direct evidence using N-myristoyl-RKRTLRRL. The unique combination of PKC inhibition and cellular permeability makes it a valuable tool for studying the role of PKC in MDR mechanisms and for screening potential adjunct therapies.

Mechanistic Studies Requiring ATP-Noncompetitive PKC Inhibition

For researchers seeking to inhibit PKC without competing with ATP, this peptide provides a distinct mechanism of action. Kinetic analyses confirm it acts at the protein-substrate binding site, not the ATP-binding pocket [1]. This is particularly valuable in kinase selectivity profiling and in cellular assays where the use of ATP-competitive inhibitors may confound results due to off-target effects on other kinases [2]. Commercial specifications further validate this property .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.